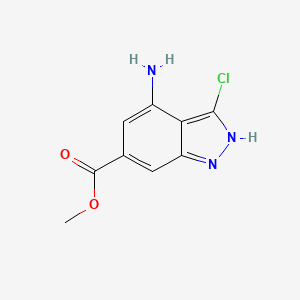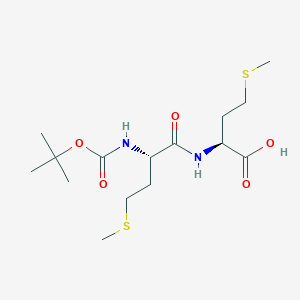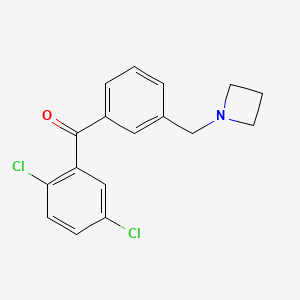
Methyl-4-Amino-3-Chlor-1H-Indazol-6-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-amino-3-chloro-1H-indazole-6-carboxylate (MCAIC) is an organic compound with a wide range of applications in scientific research. It is a derivative of indazole, a heterocyclic aromatic compound, and is used in various syntheses in the laboratory. MCAIC has been used in a variety of synthetic processes, including the synthesis of substituted indazoles, the synthesis of peptide nucleic acid (PNA), and the preparation of aryl halides. It has also been used in the preparation of a variety of compounds with potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Antikrebsanwendungen
Indazol-Derivate, einschließlich Methyl-4-Amino-3-Chlor-1H-Indazol-6-carboxylat, haben in der Krebsforschung vielversprechend abgeschnitten. Sie werden auf ihr Potenzial untersucht, das Zellwachstum in verschiedenen Krebszelllinien zu hemmen, einschließlich Darmkrebs und Melanom . Die Fähigkeit der Verbindung, mit wichtigen biologischen Zielen zu interagieren, macht sie zu einem wertvollen Gerüst für die Entwicklung neuartiger Antikrebsmittel.
Entzündungshemmende und analgetische Wirkungen
Der Indazol-Kern ist ein häufiges Merkmal in Arzneimitteln mit entzündungshemmenden und analgetischen Eigenschaften . This compound kann als Vorläufer bei der Synthese neuer Verbindungen dienen, die entzündliche Prozesse modulieren und Schmerzlinderung bieten können.
Antibakterielle Aktivität
Forschungen haben gezeigt, dass Indazol-haltige Verbindungen signifikante antibakterielle und antifungale Aktivitäten aufweisen können . Dies macht this compound zu einem potenziellen Kandidaten für die Entwicklung neuer antimikrobieller Wirkstoffe, insbesondere angesichts der zunehmenden Antibiotikaresistenz.
Antiviren-Eigenschaften
Indazol-Derivate wurden mit antiviralen Aktivitäten identifiziert, einschließlich potenzieller Anti-HIV-Effekte . This compound könnte bei der Synthese von Verbindungen verwendet werden, die bestimmte Stadien der Virusreplikation oder Proteinfunktion angreifen.
Neuroprotektive Wirkungen
Einige Indazol-Verbindungen haben neuroprotektive Eigenschaften gezeigt, die bei der Behandlung neurodegenerativer Erkrankungen hilfreich sein könnten . This compound könnte verwendet werden, um Medikamente zu entwickeln, die Nervenzellen vor Schäden oder Degeneration schützen.
Herz-Kreislauf-Forschung
Indazol-Derivate wurden mit kardiovaskulären Vorteilen in Verbindung gebracht, wie z. B. blutdrucksenkenden Wirkungen . This compound könnte zur Entwicklung neuer Behandlungen für Bluthochdruck und andere Herz-Kreislauf-Erkrankungen beitragen.
Stoffwechselstörungen
Verbindungen mit dem Indazol-Rest wurden auf ihr Potenzial bei der Behandlung von Stoffwechselstörungen, einschließlich Diabetes, untersucht . This compound könnte eine Rolle bei der Synthese von Medikamenten spielen, die Stoffwechselwege regulieren.
Enzymhemmung
Indazol-Verbindungen sind dafür bekannt, als Enzymhemmer zu wirken, was für die Regulierung verschiedener biochemischer Pfade entscheidend ist . This compound könnte bei der Entwicklung von Inhibitoren für Enzyme, die therapeutische Ziele bei verschiedenen Krankheiten sind, von entscheidender Bedeutung sein.
Wirkmechanismus
Target of Action
Methyl 4-amino-3-chloro-1H-indazole-6-carboxylate, also known as methyl 4-amino-3-chloro-2H-indazole-6-carboxylate, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities . These interactions can result in changes at the molecular and cellular levels, contributing to the compound’s overall effect.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways.
Result of Action
Indole derivatives are known to have various biological activities , suggesting that the compound could have multiple effects at the molecular and cellular levels.
Biochemische Analyse
Biochemical Properties
Methyl 4-amino-3-chloro-1H-indazole-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, Methyl 4-amino-3-chloro-1H-indazole-6-carboxylate can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling cascades .
Cellular Effects
Methyl 4-amino-3-chloro-1H-indazole-6-carboxylate has profound effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of transcription factors, which are proteins that regulate the expression of specific genes . This modulation can lead to changes in the production of proteins involved in cell growth, differentiation, and apoptosis. Furthermore, Methyl 4-amino-3-chloro-1H-indazole-6-carboxylate can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of Methyl 4-amino-3-chloro-1H-indazole-6-carboxylate involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain kinases by binding to their active sites, preventing them from phosphorylating their substrates . This inhibition can disrupt various signaling pathways, leading to changes in cellular function. Additionally, Methyl 4-amino-3-chloro-1H-indazole-6-carboxylate can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-amino-3-chloro-1H-indazole-6-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Methyl 4-amino-3-chloro-1H-indazole-6-carboxylate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Methyl 4-amino-3-chloro-1H-indazole-6-carboxylate vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage level is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
Methyl 4-amino-3-chloro-1H-indazole-6-carboxylate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can inhibit the activity of certain metabolic enzymes, leading to changes in the levels of key metabolites involved in energy production and biosynthesis . These interactions can have significant effects on cellular metabolism and overall cellular function.
Eigenschaften
IUPAC Name |
methyl 4-amino-3-chloro-2H-indazole-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-15-9(14)4-2-5(11)7-6(3-4)12-13-8(7)10/h2-3H,11H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEIXZDNAUWXPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NNC(=C2C(=C1)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646367 |
Source


|
| Record name | Methyl 4-amino-3-chloro-2H-indazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885521-29-9 |
Source


|
| Record name | Methyl 4-amino-3-chloro-2H-indazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[2-(2-Pyridinyl)ethyl]thio}ethanol](/img/structure/B1292400.png)
![2-[(Carboxymethyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B1292402.png)









